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Compound Name: 3,5-Dibromocyclopentene

Cat. No.: B15205567

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromocyclopentene is a halogenated cyclic alkene of interest in organic synthesis. Its
bifunctional nature, arising from the presence of two bromine atoms in allylic positions, makes it
a versatile precursor for the synthesis of various cyclopentane derivatives. This document
provides a comprehensive overview of its chemical and physical properties, reactivity, and
synthetic methodologies, collating available experimental and computational data to serve as a
valuable resource for researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,5-dibromocyclopentene is
presented below. It is important to note that while some experimental data is available, many of
the listed properties are derived from computational models.

Table 1: Chemical and Physical Properties of 3,5-Dibromocyclopentene
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Property Value Source
Molecular Formula CsHeBr2 [1112][3]
Molecular Weight 225.91 g/mol [1][2]
CAS Registry Number 1890-04-6 [11[3]
Boiling Point 61 °C at 4 mmHg [3]
Computed XLogP3-AA 2.4 [1]
Computed Hydrogen Bond 0 o
Donor Count
Computed Hydrogen Bond 0 o
Acceptor Count
Computed Rotatable Bond
0 [1]

Count
Computed Exact Mass 225.88158 Da [1]
Computed Monoisotopic Mass  223.88363 Da [1]
Computed Topological Polar

p polog 0 A2 [1]
Surface Area
Computed Heavy Atom Count 7 [1]
Computed Formal Charge 0 [1]
Computed Complexity 78.1 [1]

Note: The majority of the data in Table 1, particularly the topological and descriptor values, are

computationally derived and should be used as estimates.

Reactivity and Stability

3,5-Dibromocyclopentene is characterized by the presence of two allylic bromine atoms,

which significantly influences its reactivity. Allylic halides are known to be highly reactive in

nucleophilic substitution reactions, proceeding through either Sn1 or Sn2 mechanisms. The

enhanced reactivity is attributed to the stabilization of the carbocation intermediate in the Snl
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pathway and the favorable orbital overlap in the transition state of the Sn2 pathway.[4][5][6][7]
[8]

A study on the reaction of cis- and trans-3,5-dibromocyclopentenes with dimethylamine
demonstrated that the reaction proceeds with allylic rearrangement to form trans-1,2-
bis(dimethylamino)-3-cyclopentene.[9] This highlights the propensity of this molecule to
undergo substitution with rearrangement, a common feature of allylic systems.

Information regarding the stability of 3,5-dibromocyclopentene under various conditions, such
as exposure to heat, light, acids, and bases, is not extensively documented in the available
literature. However, as a halogenated alkene, it is prudent to handle this compound with care,
avoiding high temperatures and exposure to strong bases, which could induce elimination
reactions. The cyclopentene ring itself possesses some degree of ring strain, though less than
cyclopropane or cyclobutane.[10]

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis and purification of 3,5-
dibromocyclopentene is not explicitly available in the searched literature, a general procedure
can be inferred from related preparations of allylic bromides. The synthesis typically involves
the bromination of cyclopentene.

General Synthesis of 3,5-Dibromocyclopentene

This protocol is a generalized procedure and may require optimization.

Materials:

Cyclopentene

N-Bromosuccinimide (NBS)

Carbon tetrachloride (CCla) or other suitable non-polar solvent

Radical initiator (e.g., AIBN or benzoyl peroxide)

Inert gas (e.g., Nitrogen or Argon)
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e Sodium bicarbonate solution (saturated)

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

o Heating mantle and magnetic stirrer

e Separatory funnel

e Rotary evaporator

e Vacuum distillation apparatus

Procedure:

e Set up a dry, inert atmosphere in a round-bottom flask equipped with a reflux condenser, a
magnetic stirrer, and a dropping funnel.

» Dissolve cyclopentene in a suitable solvent like carbon tetrachloride and charge it to the
flask.

e Add a catalytic amount of a radical initiator to the solution.

e In a separate beaker, prepare a solution or slurry of N-bromosuccinimide in the same
solvent.

¢ Heat the cyclopentene solution to reflux.

o Slowly add the N-bromosuccinimide solution/slurry to the refluxing mixture. The reaction is
often exothermic and the addition rate should be controlled to maintain a steady reflux.

 After the addition is complete, continue to reflux the mixture until the reaction is complete
(can be monitored by TLC or GC).

o Cool the reaction mixture to room temperature.

o Filter the mixture to remove succinimide.
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o Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic
byproducts, followed by a water wash.

» Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazS0Oa).

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

e The crude product can be purified by vacuum distillation to yield 3,5-dibromocyclopentene.

Purification

The primary method for purifying 3,5-dibromocyclopentene is vacuum distillation. Given its
boiling point of 61 °C at 4 mmHg, distillation under reduced pressure is necessary to prevent
decomposition at higher temperatures.

Spectroscopic Data

Detailed experimental spectra for 3,5-dibromocyclopentene are not widely available.
However, the expected spectral characteristics can be predicted based on its structure.

e 1H NMR: The spectrum is expected to be complex due to the presence of stereoisomers (cis
and trans) and the various proton environments. One would anticipate signals in the olefinic
region (around 5.5-6.5 ppm) for the vinyl protons. The allylic protons adjacent to the bromine
atoms would likely appear as multiplets in the downfield region (around 4.5-5.5 ppm). The
methylene protons would be expected to show complex splitting patterns in the upfield
region.

e 13C NMR: The spectrum should display distinct signals for the olefinic carbons (likely in the
120-140 ppm range) and the carbons bearing the bromine atoms (in the 40-60 ppm range).
The methylene carbon would appear at a higher field.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
(M*) cluster characteristic of a dibrominated compound, with isotopic peaks for 7°Br and 81Br.
Common fragmentation patterns for alkyl halides would involve the loss of a bromine atom
(M-Br)* and subsequent loss of HBr.
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« Infrared (IR) Spectroscopy: An IR spectrum for 3,5-dibromocyclopentene is available from
the NIST WebBook.[3] Key expected absorptions include:

o C-H stretching of the alkene C-H bonds (~3000-3100 cm~1)
o C-H stretching of the alkane C-H bonds (~2800-3000 cm~1)
o C=C stretching of the double bond (~1650 cm™1)

o C-Br stretching (in the fingerprint region, typically below 800 cm~1)

Biological Activity

There is no specific information in the reviewed literature detailing the biological activity of 3,5-
dibromocyclopentene. While some cyclopentene derivatives have been investigated for
various biological activities, the direct biological effects of this particular dibrominated
compound have not been reported. Researchers investigating this molecule for potential
pharmacological applications would be exploring a novel area.

Visualizations
Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3,5-
dibromocyclopentene.

Synthesis Purification
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Caption: General workflow for the synthesis and purification of 3,5-dibromocyclopentene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15205567?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromocyclopentene
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromocyclopentene
https://www.chemeo.com/cid/88-077-0/3-5-Dibromocyclopentene
https://www.chemeo.com/cid/88-077-0/3-5-Dibromocyclopentene
https://webbook.nist.gov/cgi/inchi?ID=C1890046&Mask=80
https://www.quora.com/Why-do-allyl-halides-have-a-high-reactivity
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/16%3A_Conjugated_Systems_Orbital_Symmetry_and_Ultraviolet_Spectroscopy/16.05%3A_SN2_Reactions_of_Allylic_Halides_and_Tosylates
https://www.youtube.com/watch?v=QlFvbMiG-98
https://www.doubtnut.com/qna/644544040
https://m.youtube.com/watch?v=nGNCjzWjPhk
https://pubs.acs.org/doi/10.1021/ja01147a096
https://kpu.pressbooks.pub/organicchemistry/chapter/4-2-relative-stability-of-cycloalkanes/
https://kpu.pressbooks.pub/organicchemistry/chapter/4-2-relative-stability-of-cycloalkanes/
https://www.benchchem.com/product/b15205567#chemical-properties-of-3-5-dibromocyclopentene
https://www.benchchem.com/product/b15205567#chemical-properties-of-3-5-dibromocyclopentene
https://www.benchchem.com/product/b15205567#chemical-properties-of-3-5-dibromocyclopentene
https://www.benchchem.com/product/b15205567#chemical-properties-of-3-5-dibromocyclopentene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15205567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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